molecular formula C11H8N2O2 B12430250 1-(cyanomethyl)-1H-indole-3-carboxylic acid

1-(cyanomethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12430250
M. Wt: 200.19 g/mol
InChI Key: JQXCOXRTYSEJHR-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyanomethyl)-1H-indole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(Cyanomethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(Cyanomethyl)pyridinium salts: These compounds share the cyanomethyl group but differ in the heterocyclic ring structure.

    Indole-3-carboxylic acid derivatives: Compounds with similar indole structures but different substituents.

Uniqueness: 1-(Cyanomethyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the cyanomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

1-(cyanomethyl)indole-3-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,6H2,(H,14,15)

InChI Key

JQXCOXRTYSEJHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C(=O)O

Origin of Product

United States

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